Linearmycin B
Overview
Description
Linearmycin B is a member of the linearmycin family of polyketides, which are lytic membrane-targeting antibiotics. Originally classified as antifungal metabolites, linearmycins have been found to cause cellular lysis and colony degradation of Gram-positive bacteria, particularly Bacillus subtilis . This compound is produced by Streptomyces sp. strain Mg1 and is incorporated into extracellular vesicles capable of lysing Bacillus subtilis .
Mechanism of Action
Target of Action
Linearmycin B, a member of the linearmycin family of polyketides, primarily targets the cytoplasmic membrane of bacteria . This compound has been found to be effective against various Gram-positive bacteria, with its lytic effects particularly pronounced in certain Bacillus species .
Mode of Action
This compound interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to a loss of viability in the bacteria, suggesting that this compound possesses the intrinsic capacity to lyse cells . Unlike cell-wall targeting antibiotics, this compound’s lytic action occurs even when cellular metabolism and growth are inhibited .
Biochemical Pathways
This compound disrupts the integrity of the lipid bilayers in the bacterial cytoplasmic membrane . This disruption is believed to cause rapid depolarization of the membrane, leading to cell lysis
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells . This is achieved through the disruption of the lipid bilayers in the bacterial cytoplasmic membrane, leading to rapid depolarization and a subsequent loss of cell viability .
Action Environment
This compound is produced by Streptomyces sp. strain Mg1 and incorporated into extracellular vesicles, which are capable of lysing Bacillus subtilis . The effectiveness of this compound may be influenced by various environmental factors, including the presence of competing organisms and the physical characteristics of the environment . .
Biochemical Analysis
Biochemical Properties
Linearmycin B interacts with various biomolecules, primarily targeting the cytoplasmic membrane of bacteria . It has the intrinsic capacity to lyse cells, unlike cell-wall targeting antibiotics .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of all Gram-positive bacteria tested, but lysis is limited to some Bacillus species . This compound exposure causes changes consistent with rapid depolarization of the Bacillus subtilis cytoplasmic membrane, which correlates with a loss of viability .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting lipid bilayers without any other cellular components . This disruption of the lipid bilayer leads to rapid depolarization of the cytoplasmic membrane, resulting in cell lysis .
Temporal Effects in Laboratory Settings
It has been observed that this compound-induced lysis occurs even when cellular metabolism and growth are inhibited .
Metabolic Pathways
It is known that this compound disrupts the lipid bilayer of the cytoplasmic membrane, which could potentially affect various metabolic processes .
Transport and Distribution
This compound is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing Bacillus subtilis .
Subcellular Localization
This compound targets the cytoplasmic membrane of bacteria .
Preparation Methods
Linearmycin B is typically isolated from the mycelial extracts of Streptomyces sp. strain Mg1 . The biosynthesis of this compound involves the incorporation of various substrates into the polyketide pathway. The structural assignment of this compound has been confirmed by differential NMR analysis . Industrial production methods for this compound have not been extensively documented, but the isolation process involves culturing Streptomyces sp. in appropriate media and extracting the compound from the mycelium .
Chemical Reactions Analysis
Linearmycin B undergoes various chemical reactions, including oxidation and reduction. The compound is known for its ability to disrupt lipid bilayers, leading to rapid depolarization of the cytoplasmic membrane of Bacillus subtilis . Common reagents and conditions used in these reactions include liposomes as in vitro membrane models . The major products formed from these reactions are disrupted lipid bilayers and depolarized membranes .
Scientific Research Applications
Linearmycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of membrane disruption and depolarization . In biology, this compound is utilized to investigate bacterial competition and the role of specialized metabolites in microbial interactions . In medicine, the compound’s antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound’s ability to cause cellular lysis has implications for its use in studying cell membrane integrity and function .
Comparison with Similar Compounds
Linearmycin B is similar to other polyketide antibiotics, such as linearmycin A and linearmycin C . Linearmycin A is missing a single olefin in the terminal polyene chromophore compared to this compound, while linearmycin C is a single-methylene extension of the starter unit of linearmycins A and B . These structural differences highlight the uniqueness of this compound in terms of its chemical structure and biological activity. Other related polyene antibiotics include amphotericin B, nystatin, and ECO-02301, which also exhibit antifungal properties .
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLEVLIHWJIAE-OTPULODUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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